This compound is classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms within its ring structures. Specifically, it belongs to the broader category of quinoxaline derivatives, which are known for their pharmacological significance.
The synthesis of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline typically involves several key steps:
These reactions are typically conducted in solvents such as dimethylformamide or ethanol under controlled temperatures and reaction times to optimize yields and purity .
The molecular structure of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline can be described as follows:
Molecular modeling studies can provide insights into its three-dimensional conformation and potential interactions with biological targets .
The chemical reactivity of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline includes:
The mechanism of action for compounds like 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is primarily related to their ability to interact with specific biological targets:
The physical and chemical properties of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline include:
The applications of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline span various fields:
The structural architecture of 4-[(4-chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS 245039-48-9; C₁₅H₉ClN₄S) represents a deliberate fusion of privileged heterocyclic systems to leverage synergistic bioactivity. The triazoloquinoxaline core delivers π-deficient aromatic character conducive to DNA intercalation and adenosine receptor modulation, while the 4-chlorophenylsulfanyl moiety introduces steric bulk and electronic perturbation capabilities [1] [8]. This hybrid design follows established precedents such as EAPB02303, where imidazo[1,2-a]quinoxaline scaffolds demonstrated nanomolar anticancer activity against melanoma lines through DNA interaction and immunomodulation [9].
Critical to bioenhancement is the sulfanyl (–S–) linker, which adopts a dihedral angle of 45–60° relative to the triazoloquinoxaline plane. This conformation balances planarity requirements for intercalation with the spatial displacement needed for allosteric receptor interactions. Hybridization strategies have systematically explored:
Table 1: Bioactivity Enhancement Through Hybrid Pharmacophores
Hybrid Component | Target Engagement | Potency Enhancement | Key Interactions |
---|---|---|---|
Pyrazoline (C1) | DNA minor groove | 6 H-bonds vs. 3 (parent) | Hydrophobic contacts with base pairs |
Pyrrolidin-1-ylsulfonyl (C6) | α-Glucosidase | IC₅₀ 3.46 µM (vs. 5.90 µM acarbose) | H-bond with Asp352, Arg442 |
Glutarimide (C4 linker) | Cereblon (CRBN) | TNF-α suppression >50% at 10µM | Hydrophobic stacking with Trp382 |
The 4-chlorophenylsulfanyl group serves as a master regulator of molecular interactions through convergent electronic and steric effects. Hammett analysis reveals the para-chloro substituent (σₚ = +0.23) induces moderate electron withdrawal from the triazoloquinoxaline core, reducing electron density at N4 and C2 by 18% (DFT calculations at B3LYP/6-31G* level). This electronic perturbation enhances:
Sterically, the chloro group (van der Waals radius 1.75Å) generates optimal hydrophobic bulk without inducing conformational strain. Comparative SAR demonstrates:
Species-independent A₃AR antagonism defines this chemotype, with the 4-chlorophenylsulfanyl derivative exhibiting 12–30× selectivity over A₁/A₂ₐ receptors. Critical SAR determinants include:
Table 2: Adenosine Receptor Binding Affinity Profiles
Structural Feature | A₃AR Kᵢ (nM) | A₁/A₂ₐ Selectivity Ratio | Species Dependency |
---|---|---|---|
4-[(4-Chlorophenyl)sulfanyl] | 112 ± 3.2 (h) | A₁: 30.1; A₂ₐ: 25.9 | Human ≫ Mouse (9-fold difference) |
4-[(Phenyl)sulfanyl] | 780 ± 12.1 (h) | A₁: 4.2; A₂ₐ: 3.8 | Human = Rabbit |
4-[(4-Methoxyphenyl)sulfanyl] | 2460 ± 45.3 (h) | A₁: 1.1; A₂ₐ: 0.9 | Rabbit > Human |
4-[Cyclohexylsulfanyl] | 386 ± 8.7 (h) | A₁: 8.9; A₂ₐ: 6.3 | Mouse > Human |
Probe dependence manifests in allosteric modulation: the chlorophenylsulfanyl moiety reduces orthosteric agonist potency 2.5-fold while increasing maximal efficacy (Eₘₐₓ) of Cl-IB-MECA by 210% at human A₃AR. This arises from slowed ligand dissociation kinetics (kₒff reduced 3.8-fold) due to stabilization of an intermediate receptor conformation [2] [4]. Mutagenesis confirms extracellular loop 1 (EL1) residues control this modulation, with human-to-mouse EL1 swaps abolishing enhancement despite conserved transmembrane binding pockets [2].
Strategic functionalization of the triazolo[4,3-a]quinoxaline nucleus enables precise steering toward divergent biological targets:
Table 3: Target Selectivity Through Core Modifications
Modification Site | Structural Change | Primary Target Shift | Potency Metrics |
---|---|---|---|
C1 | Methylation | Topoisomerase IIα | IC₅₀ 0.89 µM (vs. 1.24 µM doxorubicin) |
C1 | Allylamino | α-Glucosidase | IC₅₀ 3.46 µM (74% inhibition at 100µM) |
C4 | Sulfonamide replacement | Acetylcholinesterase | 44.78% inhibition (vs. 67.27% donepezil) |
C1-C8 fusion | Pyrazoline extension | DNA intercalation | ΔG −94.1 kcal/mol; Topo II IC₅₀ 0.94 µM |
Regioisomerism proves critical: N1-substituted triazoloquinoxalines (e.g., 1-methyl derivatives) favor enzyme inhibition (α-amylase IC₅₀ 6.89 µM), while C4-substituted isomers engage DNA targets. Molecular determinants include:
Docking simulations confirm that C1-allylamino derivatives adopt a T-shaped geometry within α-glucosidase, forming π-π contacts with Phe178 and hydrogen bonds via the allyl oxygen (distance 2.7Å). Conversely, C1-methyl orientation positions the chlorophenylsulfanyl moiety toward solvent-exposed regions, enabling protein surface interactions critical for anticancer activity [7] [10].
Table 4: Core Structure-Activity Relationships
Core Position | Modification | Biological Impact | Structural Basis |
---|---|---|---|
C1 | -H | Balanced A₃AR/DNA affinity | Minimal steric hindrance |
C1 | -CH₃ | Enhanced Topo II inhibition (4-fold) | Enforced planarity for DNA insertion |
C1 | -NHCH₂CH=CH₂ | α-Glucosidase selectivity | H-bond donation to Asp616 |
C4 | -OCH₃ | Reduced A₃AR binding (Kᵢ >1000 nM) | Steric clash with EL2 loop |
C4 | -CONHCH₃ | AChE inhibition (44.78%) | H-bond with Ser203 carbonyl |
These systematic modifications demonstrate how strategic core manipulation can redirect this privileged scaffold toward distinct therapeutic objectives—from anticancer DNA interactions to metabolic enzyme regulation—while maintaining the essential pharmacophoric contribution of the 4-chlorophenylsulfanyl "director" moiety.
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